molecular formula C9H11Cl3NO3PS B1368667 Chlorpyrifos (diethyl-D10) CAS No. 285138-81-0

Chlorpyrifos (diethyl-D10)

Cat. No. B1368667
CAS RN: 285138-81-0
M. Wt: 360.6 g/mol
InChI Key: SBPBAQFWLVIOKP-MWUKXHIBSA-N
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Description

Chlorpyrifos (diethyl-D10) is a stable isotope-labelled version of Chlorpyrifos . It is an organophosphate pesticide used on crops, animals, and buildings, among other settings, to kill a variety of pests, including insects and worms . It is intended for use as an internal standard for the quantification of Chlorpyrifos by GC- or LC-MS .


Molecular Structure Analysis

The molecular formula of Chlorpyrifos (diethyl-D10) is C9 2H10 H Cl3 N O3 P S . The InChI key is SBPBAQFWLVIOKP-MWUKXHIBSA-N .


Physical And Chemical Properties Analysis

Chlorpyrifos (diethyl-D10) is a neat product with a molecular weight of 360.65 . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

Environmental Monitoring

Chlorpyrifos-d10: is used as an internal standard in environmental monitoring studies to track the presence and degradation of Chlorpyrifos in various ecosystems. It helps in accurately quantifying the pesticide in soil, water, and air samples, providing insights into its persistence and impact on the environment .

Toxicological Studies

Researchers use Chlorpyrifos-d10 in toxicological assessments to understand the effects of Chlorpyrifos exposure on human and animal health. It serves as a non-reactive tracer that can be distinguished from the parent compound in biological samples, aiding in the study of metabolic pathways and potential health risks .

Biodegradation Research

The compound is instrumental in biodegradation research. Scientists employ Chlorpyrifos-d10 to study the effectiveness of microbial strains in degrading Chlorpyrifos. By comparing the rates of degradation between the labeled and unlabeled compounds, researchers can evaluate the efficiency of bioremediation techniques .

Pesticide Residue Analysis

In food safety research, Chlorpyrifos-d10 is used as a reference standard for pesticide residue analysis. Its presence helps in calibrating analytical instruments like GC-MS and HPLC, ensuring the accurate detection and measurement of Chlorpyrifos residues in food products .

Development of Detection Methods

Chlorpyrifos-d10: aids in the development of new detection methods for organophosphate pesticides. Researchers utilize it to validate and improve analytical procedures, which are crucial for monitoring pesticide levels in commercial products and preventing public exposure to harmful levels .

Study of Pesticide Interactions

The deuterated form of Chlorpyrifos is used to study interactions between pesticides and other environmental contaminantsChlorpyrifos-d10 allows for the observation of competitive degradation and adsorption processes, which is vital for understanding the cumulative effects of multiple pesticides in the environment .

Safety and Hazards

Chlorpyrifos, the non-labelled version, is known to be harmful. It may be fatal if swallowed and enters airways, causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is also very toxic to aquatic life .

Mechanism of Action

Target of Action

Chlorpyrifos-d10, also known as Chlorpyrifos (diethyl-D10), is an organophosphate insecticide . Its primary target is acetylcholinesterase (AChE) , a key enzyme in the nervous system of insects . AChE is responsible for the breakdown of acetylcholine, a neurotransmitter, and its inhibition leads to an accumulation of acetylcholine, causing overstimulation of the nervous system .

Mode of Action

Chlorpyrifos-d10 acts by inhibiting the activity of AChE . This inhibition disrupts the normal function of the nervous system in insects, leading to their death . The compound binds to the active site of the AChE enzyme, preventing it from breaking down acetylcholine . This results in an excess of acetylcholine in the nervous system, causing overstimulation and eventual death of the insect .

Biochemical Pathways

The biochemical pathway affected by Chlorpyrifos-d10 is the cholinergic system, specifically the pathway involving the breakdown of acetylcholine by AChE . By inhibiting AChE, Chlorpyrifos-d10 disrupts this pathway, leading to an accumulation of acetylcholine in the synapses . This causes overstimulation of the nervous system, leading to paralysis and death in insects .

Pharmacokinetics

The pharmacokinetics of Chlorpyrifos-d10 involves its absorption, distribution, metabolism, and excretion (ADME). After administration, Chlorpyrifos-d10 is absorbed and distributed throughout the body . It is metabolized primarily in the liver, where it is converted to its oxon metabolite, Chlorpyrifos-oxon . This metabolite is then excreted from the body . The pharmacokinetic properties of Chlorpyrifos-d10 can impact its bioavailability and toxicity .

Result of Action

The primary result of Chlorpyrifos-d10 action is the death of insects due to overstimulation of their nervous system . This overstimulation is caused by an accumulation of acetylcholine in the synapses, resulting from the inhibition of AChE . In addition to its insecticidal effects, Chlorpyrifos-d10 can also have impacts on non-target organisms, including potential health risks .

Action Environment

The action of Chlorpyrifos-d10 can be influenced by various environmental factors. For instance, its persistence in the environment can lead to prolonged exposure and potential bioaccumulation . Additionally, repeated applications of Chlorpyrifos-d10 can modify the soil microbial community structure . These environmental factors can influence the efficacy and stability of Chlorpyrifos-d10, as well as its impact on non-target organisms .

properties

IUPAC Name

bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl3NO3PS/c1-3-14-17(18,15-4-2)16-9-7(11)5-6(10)8(12)13-9/h5H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPBAQFWLVIOKP-MWUKXHIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OC1=NC(=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC1=NC(=C(C=C1Cl)Cl)Cl)OC([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl3NO3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583927
Record name O,O-Bis[(~2~H_5_)ethyl] O-(3,5,6-trichloropyridin-2-yl) phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

285138-81-0
Record name O,O-Bis[(~2~H_5_)ethyl] O-(3,5,6-trichloropyridin-2-yl) phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 285138-81-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is Chlorpyrifos (diethyl-D10) used as an internal standard in this analytical method?

A1: The abstract states that Chlorpyrifos (diethyl-D10) is added to blood samples as an internal standard []. Internal standards are crucial in analytical chemistry, especially in gas chromatography-mass spectrometry (GC-MS) analysis. They are chemically similar to the target analytes but distinguishable by the detector. Adding a known amount of an internal standard helps account for variations during sample preparation and analysis, such as losses during extraction or injection volume fluctuations. By comparing the signal response of the target analytes to the internal standard, the method achieves higher accuracy and precision in quantifying the organophosphates in the blood samples.

Q2: What are the advantages of using this method to determine organophosphate exposure?

A2: The described method offers several advantages for biomonitoring organophosphate exposure:

  • Sensitivity: The method boasts a low detection limit (0.5-2.6 µg/L) for various organophosphates, enabling the detection of even low-level occupational exposures [].
  • Quantitative Analysis: The use of calibration curves generated with spiked human blood samples allows for accurate quantification of organophosphates in real-world samples [].

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